molecular formula C6H3ClFNO4S B1314342 2-Fluoro-5-nitrobenzenesulfonyl chloride CAS No. 713-21-3

2-Fluoro-5-nitrobenzenesulfonyl chloride

Cat. No.: B1314342
CAS No.: 713-21-3
M. Wt: 239.61 g/mol
InChI Key: VQHGELUKJYOETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClFNO4S and a molecular weight of 239.61 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of both a fluorine and a nitro group on the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 2-Fluoro-5-nitrobenzenesulfonyl chloride typically involves the sulfonylation of 2-fluoro-5-nitrobenzene. One common method includes the reaction of 2-fluoro-5-nitrobenzene with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-Fluoro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and catalysts like palladium for reduction reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate derivatives, respectively . The presence of the fluorine and nitro groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

2-Fluoro-5-nitrobenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of this compound lies in the presence of both the fluorine and nitro groups, which can enhance its reactivity and make it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

2-fluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(9(10)11)1-2-5(6)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHGELUKJYOETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512607
Record name 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713-21-3
Record name 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-fluoro-4-nitrobenzene (3.0 g, 21.3 mmol) in chlorosulfonic acid (5.5 mL, 84 mmol) was stirred at 90-100° C. for 8 hours before being cooled to room temperature and slowly poured into ice water and extracted with EtOAc. The organic extract was washed with saturated aq. NaHCO3 and water, dried (sodium sulfate), and concentrated to give 2-fluoro-5-nitrobenzenesulfonyl chloride (3.2 g, 63%) as a colorless oil, which was used directly in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-nitrobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-nitrobenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-nitrobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-nitrobenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-nitrobenzenesulfonyl chloride
Reactant of Route 6
2-Fluoro-5-nitrobenzenesulfonyl chloride
Customer
Q & A

Q1: What is the significance of synthesizing 2-Fluoro-5-nitrobenzenesulfonyl chloride in the context of the study?

A1: The study focuses on synthesizing various sulfonated derivatives of 4-Fluoroaniline to explore their properties and potential applications. This compound serves as a key intermediate in the synthesis of 2-fluoro-5-nitrobenzenesulfonic acid (10). This particular compound (10) is significant because it allows researchers to confirm the structure of another target compound, 5-amino-2-fluorobenzenesulfonic acid (3) []. The study demonstrates two different synthesis routes for compound (10), highlighting the versatility of chemical synthesis in obtaining desired compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.